

A Comparative Analysis of VAV1 Degradator-2 and Other Prominent Molecular Glues

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Compound of Interest

Compound Name: VAV1 degrader-2

Cat. No.: B15541516

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For researchers, scientists, and drug development professionals, this guide offers an objective side-by-side comparison of **VAV1 degrader-2** with other well-characterized molecular glue degraders. The following sections detail their performance based on experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.

Molecular glue degraders represent a paradigm-shifting therapeutic modality, enabling the targeted degradation of proteins previously considered "undruggable." These small molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide focuses on **VAV1 degrader-2**, a molecule targeting the hematopoietic-specific guanine nucleotide exchange factor VAV1, and compares its performance with established molecular glues such as the immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and the GSPT1 degrader CC-90009.

Quantitative Performance of Molecular Glue Degradators

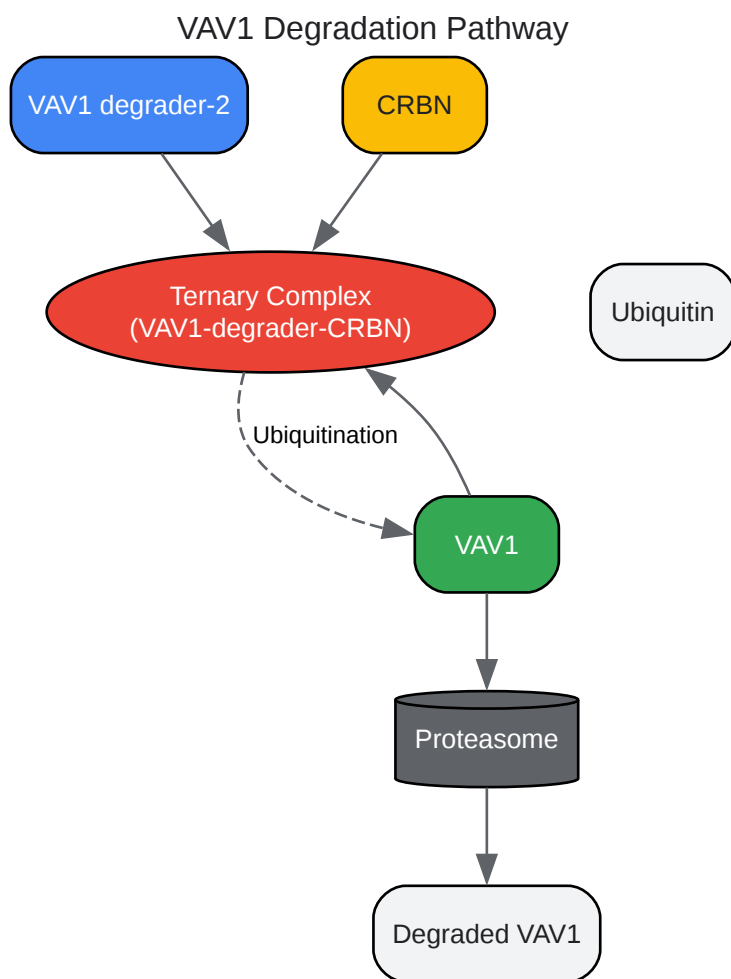
The efficacy of molecular glue degraders is primarily assessed by their ability to induce the degradation of their target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of **VAV1 degrader-2** alongside other notable molecular glues.

Molecular Glue	Target Protein	DC50	Dmax (%)	Cell Line	Reference
VAV1 degrader-2	VAV1	4.41 nM	Not Reported	Not Specified	
VAV1 degrader-3	VAV1	7 nM	Not Reported	Not Specified	
Pomalidomide	IKZF3 (Aiolos)	8.7 nM	>95%	MM.1S	[1]
Lenalidomide	IKZF1/3	Less potent than Pomalidomide	Not Reported	Multiple Myeloma Cells	[2]
CC-90009	GSPT1	IC50: 3-75 nM*	>90% (at higher doses)	AML Cell Lines	[3][4]

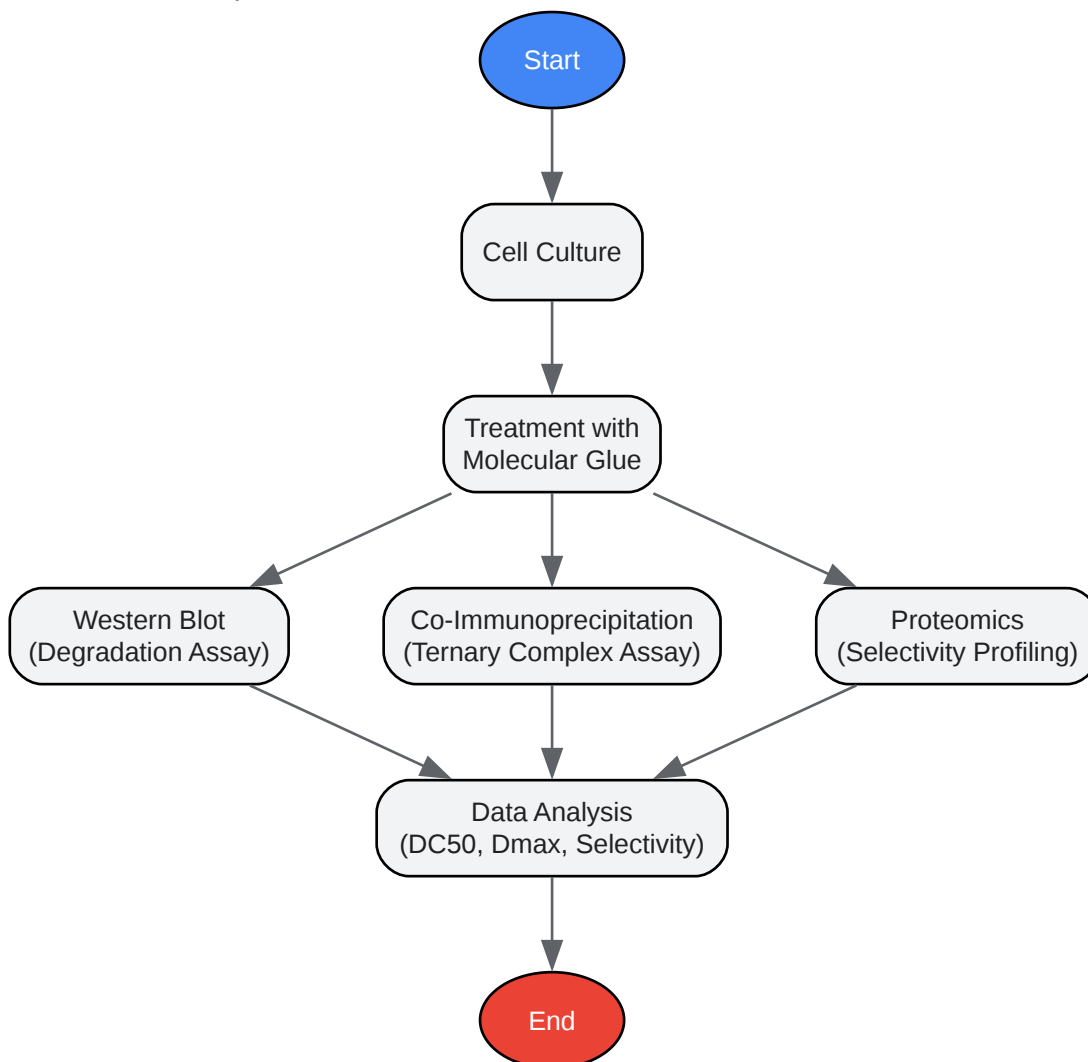
*Note: For CC-90009, the IC50 for anti-proliferative effects is provided as a surrogate for degradation potency, as specific DC50 values for GSPT1 degradation are not consistently reported. A dose-dependent decrease in GSPT1 levels of over 90% has been observed at higher concentrations.[4]

Signaling Pathways and Mechanism of Action

Molecular glues that recruit the E3 ligase Cereblon (CRBN) share a common mechanism of action. The following diagram illustrates the degradation of VAV1 induced by **VAV1 degrader-2**.



General Experimental Workflow for Molecular Glue Characterization



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